molecular formula C19H15ClN2O2 B14120500 3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid

3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid

Cat. No.: B14120500
M. Wt: 338.8 g/mol
InChI Key: PVMKJLHSQVMCQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Inabenfide can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 4-chloro-2-hydroxybenzylamine with isonicotinic acid to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of Inabenfide may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Inabenfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Inabenfide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-5-4-8-15(17)12-22-13-16(10-11-18(23)24)19(21-22)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24)

InChI Key

PVMKJLHSQVMCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3Cl

Origin of Product

United States

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